molecular formula C14H14ClN3OS B12452194 2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide

2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide

Cat. No.: B12452194
M. Wt: 307.8 g/mol
InChI Key: DCRBPELPLYCGFV-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide is an organic compound that features a chlorophenyl group, a sulfanyl linkage, and a dimethylpyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The chlorophenyl and dimethylpyrimidinyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both a chlorophenyl and a dimethylpyrimidinyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14ClN3OS

Molecular Weight

307.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide

InChI

InChI=1S/C14H14ClN3OS/c1-9-7-10(2)17-14(16-9)18-13(19)8-20-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,16,17,18,19)

InChI Key

DCRBPELPLYCGFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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